molecular formula C17H25BN2O3 B14789949 2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide

2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide

Cat. No.: B14789949
M. Wt: 316.2 g/mol
InChI Key: OOOFYTGEQRERIQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the dioxaborolane moiety, which can be synthesized by reacting pinacol with boronic acid derivatives . The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylboronic acid . The final step involves coupling the pyridine ring with the cyclopropyl and dioxaborolane groups under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide is unique due to its combination of a cyclopropyl group, a pyridine ring, and a dioxaborolane moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H25BN2O3

Molecular Weight

316.2 g/mol

IUPAC Name

2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide

InChI

InChI=1S/C17H25BN2O3/c1-11(12-6-7-12)15(21)20-13-8-9-19-14(10-13)18-22-16(2,3)17(4,5)23-18/h8-12H,6-7H2,1-5H3,(H,19,20,21)

InChI Key

OOOFYTGEQRERIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C(C)C3CC3

Origin of Product

United States

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